molecular formula C13H11FN2O B2958544 N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide CAS No. 851175-16-1

N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide

Cat. No.: B2958544
CAS No.: 851175-16-1
M. Wt: 230.242
InChI Key: CUFWRVYZYQAQCS-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-methylphenyl)pyridine-4-carboxamide is a small-molecule organic compound with the molecular formula C₁₃H₁₁FN₂O and a molecular weight of 230.24 g/mol . Structurally, it consists of a pyridine ring substituted at the 4-position with a carboxamide group, which is further linked to a 5-fluoro-2-methylphenyl moiety. The compound lacks chiral centers and contains 12 aromatic bonds, contributing to its planar geometry . Its SMILES representation is O=C(Nc1cc(F)ccc1C)c1ccncc1, and its InChIKey is CUFWRVYZYQAQCS-UHFFFAOYSA-N .

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c1-9-2-3-11(14)8-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFWRVYZYQAQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide typically involves the reaction of 5-fluoro-2-methylaniline with pyridine-4-carboxylic acid or its derivatives. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide has the molecular formula C13H11FN2OC_{13}H_{11}FN_2O and a molecular weight of 230.24 g/mol. The presence of fluorine enhances its reactivity and biological activity, making it a valuable compound in research and development.

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex molecules, facilitating the development of novel chemical entities.
  • Reagent in Organic Reactions : It is utilized in various organic reactions due to its ability to participate in electrophilic aromatic substitutions and nucleophilic additions.

Biology

  • Enzyme Interactions : this compound is studied for its interactions with specific enzymes, contributing to the understanding of metabolic pathways.
  • Cellular Processes : Its biological activity makes it a candidate for investigating cellular processes such as signal transduction and gene expression.

Medicine

  • Therapeutic Potential : The compound is being explored for its potential in drug development, particularly against diseases like cancer and infectious diseases. Studies indicate that it may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .
  • Targeting Specific Diseases : Research has shown that derivatives of similar compounds can selectively inhibit Bruton's tyrosine kinase (Btk), which is implicated in autoimmune diseases and certain cancers .

Industry

  • Agrochemical Development : The compound's structure allows it to be a candidate for developing agrochemicals aimed at pest control. Its fluorinated nature enhances its efficacy in agricultural applications .
  • Functional Materials : this compound can be utilized in the creation of functional materials with specific properties tailored for industrial applications.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
ChemistryBuilding block for synthesisFacilitates complex molecule development
BiologyEnzyme interactionsPotential role in metabolic pathways
MedicineDrug developmentAnti-inflammatory effects via COX inhibition
IndustryAgrochemical useEffective pest control agent

Case Study 1: Anti-inflammatory Activity

Research highlighted the anti-inflammatory effects of compounds similar to this compound, demonstrating significant inhibition of COX-2 activity with IC50 values comparable to established drugs like celecoxib . This suggests potential therapeutic applications for inflammatory conditions.

Case Study 2: Synthesis and Biological Evaluation

A study focused on synthesizing pyridine derivatives revealed that modifications to the pyridine ring significantly impacted biological activity. The presence of electron-withdrawing groups enhanced the anti-inflammatory properties, indicating that this compound could be optimized for better efficacy against specific targets .

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Pyridine-4-carboxamide derivatives are a well-studied class of compounds due to their versatility in medicinal chemistry. Below is a detailed comparison of N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide with structurally or functionally related analogs:

Structural Analogues and Substituent Effects
Compound Name Substituents Key Structural Differences Biological Activity Reference
This compound 5-Fluoro, 2-methyl on phenyl ring Baseline compound Not explicitly reported; inferred from analogs
N-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)pyridine-4-carboxamide (5d) 4-Chloro on phenyl ring; thiazolidinone moiety Addition of thiazolidinone ring enhances anti-inflammatory activity COX-1/COX-2 inhibition (89.28%; 52.80%); IC₅₀ = 27.36 µM (15-LOX)
N-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl)pyridine-4-carboxamide (5f) 4-Nitro on phenyl ring; thiazolidinone moiety Electron-withdrawing nitro group improves binding affinity Most potent anti-inflammatory activity in series; IC₅₀ = 22.14 µM (COX-2)
N-(2-Methoxyphenyl)carbamoyl]pyridine-4-carboxamide (6) 2-Methoxy on phenyl ring Methoxy group increases steric bulk Insecticidal activity against Aulacaspis tubercularis (GM = 89%)
N-(4-(4-Morpholino-7,8-dihydro-6,6-dioxide-5H-thiopyrano[4,3-d]pyrimidin-2-yl)phenyl)pyridine-4-carboxamide (14d) Thiopyrano-pyrimidine core Extended heterocyclic system enhances kinase inhibition PI3Kα inhibition (IC₅₀ = 0.12 µM)

Key Observations :

  • Electron-withdrawing substituents (e.g., nitro, chloro) on the phenyl ring improve anti-inflammatory activity by enhancing interactions with COX/LOX enzymes .
  • Bulkier substituents (e.g., thiopyrano-pyrimidine in 14d) increase specificity for kinase targets like PI3Kα .
  • The thiazolidinone moiety in 5d and 5f introduces conformational rigidity, improving metabolic stability and binding affinity .
Molecular Modeling and 3D-QSAR Insights
  • Docking Studies : Compounds with nitro groups (e.g., 5f) form stronger hydrogen bonds with COX-2’s Tyr385 and Ser530 residues, explaining their enhanced activity .
  • 3D-QSAR : Steric bulk at the para-position of the phenyl ring correlates with anti-inflammatory potency, while electronegative groups improve electrostatic interactions .

Biological Activity

N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The compound features:

  • A fluorinated aromatic ring which enhances lipophilicity and metabolic stability.
  • A pyridine moiety that contributes to its reactivity.
  • A carboxamide group that can participate in hydrogen bonding with biological targets.

The biological activity of this compound is primarily attributed to:

  • Hydrogen bonding and hydrophobic interactions with enzymes or receptors.
  • The fluorine atom enhances binding affinity by modifying the electronic properties of the molecule, potentially increasing selectivity towards specific targets .

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antimicrobial effects , particularly against mycobacterial strains.
  • Anticancer properties , showing potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory effects , contributing to the suppression of inflammatory pathways.

Case Studies and Research Findings

  • Antimicrobial Activity
    • This compound has demonstrated significant activity against mycobacterial strains. It is believed to inhibit the synthesis of mycolic acids, essential for the survival of pathogens like Mycobacterium tuberculosis .
  • Anticancer Activity
    • In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 and MDA-MB-231. The IC50 values ranged from 0.87 to 12.91 μM, indicating a better growth inhibition than standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Anti-inflammatory Effects
    • The compound has been evaluated for its ability to inhibit COX-2 activity, with reported IC50 values comparable to celecoxib, a known anti-inflammatory drug .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/EC50 (μM)Reference
AntimicrobialM. tuberculosisNot specified
AnticancerMCF-70.87 - 12.91
Anti-inflammatoryCOX-20.04 ± 0.01

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeObservations
N-(5-fluoro-2-methylphenyl)AntimicrobialEffective against mycobacteria
Pyridine derivativesAnticancerInhibitory effects on cancer cells
Carboxamide derivativesAnti-inflammatoryCOX-2 inhibition

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 0–5°C during acyl chloride formation to minimize side reactions.
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction dialysis for removal.

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:
Spectroscopic characterization :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., fluoro and methyl substituents on the phenyl ring).
  • HRMS : High-resolution mass spectrometry for molecular ion verification.
  • FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C–F vibrations (~1200 cm⁻¹).

Q. Crystallographic methods :

  • Single-crystal X-ray diffraction : Use SHELXL for structure refinement . Critical parameters include:
    • Resolution : Aim for <1.0 Å to resolve fluorine and methyl groups.
    • Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···O=C) to predict packing behavior .

Advanced: How can 3D-QSAR models be applied to predict and optimize the biological activity of pyridine-4-carboxamide derivatives?

Answer:
Methodology :

  • Dataset preparation : Collect IC₅₀ values for analogs (e.g., anti-inflammatory or kinase inhibition data) and convert to log(1/IC₅₀) for QSAR .
  • Molecular alignment : Align structures using common scaffolds (e.g., pyridine-4-carboxamide core) in software like VLife MDS.
  • Descriptor calculation : Use steric, electrostatic, and hydrophobic fields to generate CoMFA/CoMSIA models.

Q. Validation :

  • Cross-validation : Q² > 0.5 indicates robust predictive power.
  • Contribution maps : Identify substituents (e.g., 5-fluoro group) enhancing steric bulk or hydrogen bonding .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar carboxamides?

Answer:
Root-cause analysis :

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times). For kinase inhibition, validate ATP concentrations.
  • Conformational flexibility : Perform molecular dynamics simulations to assess binding pose stability.
  • Metabolic stability : Compare microsomal half-lives (e.g., rat vs. human liver microsomes) to explain species-specific discrepancies .

Q. Experimental validation :

  • Dose-response curves : Use at least 10 concentrations to calculate accurate IC₅₀ values.
  • Counter-screening : Test against off-target receptors to rule out false positives.

Advanced: What strategies are used to study coordination complexes involving pyridine-4-carboxamide ligands?

Answer:
Coordination chemistry :

  • Metal selection : Transition metals (e.g., Co²⁺, Cu²⁺) favor octahedral or square-planar geometries.
  • Ligand design : The pyridine nitrogen and amide oxygen act as donor sites. For example, Co(NCS)₂ complexes with pyridine-4-carboxamide ligands form 1D chains via bridging thiocyanate ions .

Q. Characterization :

  • Magnetic susceptibility : Measure temperature-dependent magnetism to identify spin states.
  • X-ray crystallography : Resolve metal-ligand bond lengths (e.g., Co–N ≈ 2.1 Å) and angles to confirm geometry .

Basic: What are the safety considerations when handling this compound in laboratory settings?

Answer:
Risk mitigation :

  • Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods and PPE (gloves, lab coat) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers under nitrogen to prevent hydrolysis.

Q. First aid :

  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
  • Skin contact : Wash with soap and water for 15 minutes .

Advanced: How to design in vitro assays to evaluate the mechanism of action of pyridine-4-carboxamide derivatives?

Answer:
Assay design :

  • Target engagement : Use fluorescence polarization (FP) for kinase binding or SPR (surface plasmon resonance) for affinity measurements.
  • Functional assays :
    • Enzyme inhibition : Monitor ADP-Glo™ signals in kinase assays.
    • Cell viability : MTT/WST-1 assays in cancer cell lines (e.g., HCT-116) with dose escalation (0.1–100 µM) .

Q. Data interpretation :

  • Selectivity profiling : Compare IC₅₀ values across related targets (e.g., MEK1 vs. MEK2).
  • Resistance studies : Generate mutant cell lines to identify resistance mutations (e.g., gatekeeper mutations) .

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